molecular formula C11H11F3O3 B13927916 Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate

Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate

Cat. No.: B13927916
M. Wt: 248.20 g/mol
InChI Key: FFLAFYAIAGBFOR-UHFFFAOYSA-N
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Description

Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a hydroxyethyl group, and a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate typically involves the esterification of 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the hydroxyethyl and trifluoromethyl groups in Methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate makes it unique. The trifluoromethyl group imparts increased stability and lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 3-(1-hydroxyethyl)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O3/c1-6(15)8-5-7(10(16)17-2)3-4-9(8)11(12,13)14/h3-6,15H,1-2H3

InChI Key

FFLAFYAIAGBFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(=O)OC)C(F)(F)F)O

Origin of Product

United States

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